molecular formula C11H20O4S B11824844 (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate

Cat. No.: B11824844
M. Wt: 248.34 g/mol
InChI Key: GGQOHQOIVZQPCU-VUWPPUDQSA-N
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Description

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxirane ring, a methanesulfonate group, and a pentenyl side chain, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

    Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone intermediate.

    Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group, which can be achieved by reacting the oxiranemethanol intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles like hydroxide ions or amines replace the methanesulfonate group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Hydroxy derivatives, amine derivatives

Scientific Research Applications

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methanesulfonate group can also enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S-trans)-2-(1,1-Dimethylethyl)-5-methyl-5-(4-methyl-3-pentenyl)-1,3-dioxolan-4-one
  • (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol

Uniqueness

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is unique due to its combination of an oxirane ring, a methanesulfonate group, and a pentenyl side chain This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

[(2S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl methanesulfonate

InChI

InChI=1S/C11H20O4S/c1-9(2)6-5-7-11(3)10(15-11)8-14-16(4,12)13/h6,10H,5,7-8H2,1-4H3/t10-,11?/m0/s1

InChI Key

GGQOHQOIVZQPCU-VUWPPUDQSA-N

Isomeric SMILES

CC(=CCCC1([C@@H](O1)COS(=O)(=O)C)C)C

Canonical SMILES

CC(=CCCC1(C(O1)COS(=O)(=O)C)C)C

Origin of Product

United States

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